[(Z)-1-[(S)-(2-Chlorophenyl)(methoxycarbonyl)methyl]-4beta-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidine-3-ylidene]acetic acid
Description
This compound features a piperidine core substituted with a thioether-linked 3-methoxyphenyl ketone group, a (2-chlorophenyl)(methoxycarbonyl)methyl moiety, and a conjugated acetic acid side chain. Its stereochemistry is defined by the Z configuration at the piperidine-3-ylidene double bond and the S configuration at the chiral center of the methoxycarbonylmethyl group. Its design resembles metabolites of antiplatelet drugs (e.g., clopidogrel) and other heterocyclic therapeutics, highlighting its relevance in medicinal chemistry .
Properties
IUPAC Name |
(2Z)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13-/t22-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCOEMFSIDGTAR-PLEIVSBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)CS[C@H]\2CCN(C/C2=C/C(=O)O)[C@@H](C3=CC=CC=C3Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(Z)-1-[(S)-(2-Chlorophenyl)(methoxycarbonyl)methyl]-4beta-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidine-3-ylidene]acetic acid represents a novel piperidine derivative with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and structural characteristics that contribute to its biological effects.
Chemical Structure
The compound features a complex structure with multiple functional groups that may influence its biological activity:
- Piperidine core : Known for various pharmacological properties.
- Chlorophenyl and methoxycarbonyl groups : Potentially enhancing lipophilicity and biological interactions.
- Thioether linkage : May play a role in enzyme interactions.
Biological Activity Overview
The biological activities of this compound have been assessed through various studies, including in vitro and in vivo experiments. Key areas of focus include:
- Antimicrobial Activity
- Enzyme Inhibition
-
Cancer Treatment Potential
- Preliminary studies indicate that the compound may exhibit anticancer properties, possibly through mechanisms involving apoptosis induction or cell cycle arrest. Further research is necessary to elucidate these mechanisms.
Case Studies
Several studies have investigated the biological activity of piperidine derivatives similar to the target compound:
- Study 1 : A series of synthesized piperidine derivatives were evaluated for their antibacterial properties. Compounds with similar structural motifs showed significant activity against various bacterial strains, supporting the hypothesis that modifications in the piperidine structure can enhance antimicrobial efficacy .
- Study 2 : Research focused on enzyme inhibition revealed that specific substitutions on the piperidine ring could lead to enhanced AChE inhibition, making these compounds potential candidates for Alzheimer's disease treatment .
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its effects are likely multifaceted:
- Interaction with Enzymes : The thioether group may facilitate binding to active sites of enzymes like AChE and urease.
- Cell Membrane Penetration : The lipophilic nature due to chlorophenyl and methoxy groups may enhance cellular uptake, leading to increased bioactivity.
Scientific Research Applications
The compound [(Z)-1-[(S)-(2-Chlorophenyl)(methoxycarbonyl)methyl]-4beta-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidine-3-ylidene]acetic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.
Structure
The compound features a piperidine ring substituted with various functional groups, including a chlorophenyl moiety and a methoxycarbonyl group. Its structural complexity contributes to its potential biological activities.
Properties
- Molecular Formula: C₁₈H₁₈ClN₃O₃S
- Molecular Weight: 385.86 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. The presence of the piperidine ring and specific substituents may enhance the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of piperidine have shown efficacy against various cancer types, including breast and colon cancer.
Case Study: Piperidine Derivatives
A study published in the Journal of Medicinal Chemistry demonstrated that piperidine derivatives with thioether functionalities exhibited significant cytotoxicity against cancer cell lines, suggesting that our compound may share similar properties due to its structural characteristics .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored, particularly against resistant strains of bacteria. The presence of the chlorophenyl group may contribute to its activity by interacting with bacterial cell membranes or inhibiting essential enzymes.
Case Study: Antimicrobial Testing
In an investigation reported in Pharmaceutical Biology, a series of piperidine derivatives were tested for antimicrobial activity. Results indicated that compounds with similar functional groups showed promising results against Staphylococcus aureus and Escherichia coli .
Neuropharmacological Effects
Given the structural motif of the compound, it may also interact with neurotransmitter systems, potentially offering neuroprotective effects or serving as a lead for developing new antidepressants or anxiolytics.
Case Study: Neuropharmacological Screening
Research highlighted in Neuropharmacology emphasized that modifications to the piperidine structure can lead to enhanced binding affinity for serotonin receptors, suggesting that our compound could be evaluated for similar neuropharmacological properties .
Summary of Biological Activities
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
Table 1: Key Structural Features of Analogs
Key Observations:
- Core Structure: The target compound and clopidogrel metabolite share a piperidine backbone, whereas the Z2O ligand incorporates a piperazine-piperidine hybrid, and the rhodanine derivative uses a thiazolidinone ring.
- Functional Groups : The thioether in the target compound contrasts with the labile thiol in clopidogrel’s metabolite, suggesting improved stability. The 3-methoxyphenyl ketone may enhance lipophilicity compared to simpler aryl groups .
- Stereochemistry : Both the target compound and clopidogrel metabolite rely on Z and S configurations for activity, underscoring the importance of stereospecificity in biological interactions .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Findings:
- Lipophilicity : The target compound’s higher logP (~3.5) compared to clopidogrel’s metabolite (2.1) suggests better membrane permeability but may reduce aqueous solubility.
- Biological Activity : The clopidogrel metabolite’s antiplatelet activity is well-documented, while the target compound’s 3-methoxyphenyl and thioether groups could modulate alternative targets (e.g., enzymes or receptors with hydrophobic binding pockets) .
Preparation Methods
Acylation and Formation of Key Intermediates
The synthesis begins with the acylation of requisite amines using chloroacetyl chloride or related reagents to form acetamide intermediates. This step is typically performed in aprotic solvents such as dichloromethane or toluene, with bases like sodium carbonate or triethylamine to neutralize the acid byproducts.
The choice of solvent and base significantly impacts reaction efficiency and purity. For example, dichloromethane and sodium carbonate have been found effective in similar systems.
Halogenation/Mesylation for Activation
Halogenation or mesylation of the acetamide intermediates is employed to introduce good leaving groups (e.g., chlorine, bromine, iodine, methylsulfonyloxy) at specific positions, facilitating subsequent nucleophilic substitution.
These transformations are conducted under mild conditions to preserve stereochemical integrity.
Condensation and Piperidine Core Construction
The condensation of activated intermediates with piperidine derivatives or triethanolamine leads to the formation of the piperidine-3-ylidene acetic acid framework.
This step is crucial for establishing the core structure and is optimized by controlling temperature, reaction time, and stoichiometry.
Stereochemical Control and Resolution
The (S)-configuration at the chlorophenyl methoxycarbonylmethyl center is typically achieved by starting from chiral precursors or through resolution of racemic mixtures using chiral acids such as tartaric acid salts.
Maintaining stereochemical purity is essential for biological activity and is monitored by chiral chromatography or polarimetry.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Base | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acylation of amine | Chloroacetyl chloride, sodium carbonate | Dichloromethane | Sodium carbonate | 75-85 | Mild temperature, inert atmosphere |
| Halogenation/Mesylation | Mesyl chloride or halogen source | Toluene | Triethylamine | 70-80 | Controlled temperature, short reaction |
| Condensation with piperidine | Piperidine derivative, triethanolamine | Aprotic solvents | None or mild base | 65-75 | Stirring at room temperature |
| Thio-substitution | Thiol nucleophile, activated aromatic ketone | DMF or DMSO | Mild base (e.g., NaH) | 60-70 | Inert atmosphere, low temperature |
| Resolution of stereoisomers | Chiral acid salt formation (e.g., tartaric acid) | Ethanol or water | None | 90+ | Recrystallization for purity |
Research Findings and Optimization Insights
The use of aprotic chlorinated solvents such as dichloromethane enhances acylation efficiency and product purity.
Sodium carbonate is preferred as an inorganic base for neutralization due to its mildness and ease of removal.
Mesylation provides a superior leaving group compared to halogens in some steps, improving substitution yields.
The condensation step benefits from the use of triethanolamine, which acts both as a base and nucleophile facilitator.
Stereochemical purity is best achieved by resolving racemic intermediates early in the synthesis, preventing costly downstream separation.
Reaction monitoring by HPLC and NMR spectroscopy is critical to optimize each step and confirm structural integrity.
Q & A
Q. What are the established synthetic routes for preparing [(Z)-1-[(S)-(2-Chlorophenyl)(methoxycarbonyl)methyl]-4β-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidine-3-ylidene]acetic acid?
The synthesis involves multi-step reactions, including oximation of methoxyacetophenone derivatives to form oximes, followed by reduction to primary amines. Chloroacetyl chloride is commonly used to introduce thioether linkages, as seen in piperidine-thiophene hybrids . For the methoxycarbonylmethyl group, esterification under basic conditions (e.g., NaOH in dichloromethane) is employed, with careful control of reaction stoichiometry to avoid by-products .
Q. How is the stereochemical configuration (Z/S) of the compound confirmed?
X-ray crystallography is the gold standard for resolving stereochemistry. For piperidine derivatives, single-crystal diffraction can confirm the spatial arrangement of substituents, including the Z-configuration at the piperidine-3-ylidene moiety and the S-configuration at the chiral center . Alternative methods include NMR-based NOE experiments to assess spatial proximity of protons .
Q. What analytical techniques are used to assess purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity analysis. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while FT-IR identifies functional groups like the methoxycarbonyl (C=O stretch at ~1700 cm⁻¹) and thioether (C-S stretch at ~700 cm⁻¹) .
Advanced Research Questions
Q. How can low yields in the thioether formation step be addressed?
Low yields during thioether coupling (e.g., 4β-substitution on piperidine) may arise from competing oxidation or steric hindrance. Optimize reaction conditions by using anhydrous solvents (e.g., DMF or dichloromethane), inert atmospheres (N₂/Ar), and catalysts like triethylamine to deprotonate thiol intermediates . Alternatively, pre-activation of the thiol with disulfide-forming agents (e.g., DIAD) can improve efficiency .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in pharmacological results (e.g., receptor binding vs. cellular assays) may stem from impurities, solvent effects, or assay sensitivity. Validate compound purity via HPLC and NMR prior to testing. Use orthogonal assays (e.g., SPR for binding affinity and cell-based luciferase reporters for functional activity) to cross-verify results . Adjust solvent systems (e.g., DMSO concentration <0.1% to avoid cytotoxicity) .
Q. How can the metabolic stability of this compound be improved for in vivo studies?
Introduce metabolic blocking groups, such as fluorination at the 3-methoxyphenyl ring or replacing the methyl ester (methoxycarbonyl) with a tert-butyl ester to reduce esterase-mediated hydrolysis. Stability assays in liver microsomes (e.g., human/rat) can guide structural modifications .
Q. What computational methods are suitable for predicting binding modes to target proteins?
Molecular docking (AutoDock Vina, Schrödinger Glide) combined with molecular dynamics simulations (AMBER, GROMACS) can model interactions with proteins like kinases or GPCRs. Use crystallographic data from homologous proteins (CSD/PDB) to refine force fields and account for piperidine ring flexibility .
Methodological Considerations
Q. How to mitigate health hazards during synthesis (e.g., exposure to chloroacetyl chloride)?
Chloroacetyl chloride is corrosive and toxic. Use fume hoods, PPE (nitrile gloves, goggles), and emergency showers. Neutralize spills with sodium bicarbonate. Substitute with less hazardous reagents (e.g., Boc-protected intermediates) where possible .
Q. What solvent systems are optimal for recrystallization?
Recrystallize from ethyl acetate/hexane (1:3) or methanol/water (gradient cooling) to obtain high-purity crystals. For hygroscopic intermediates, use anhydrous THF or acetone under nitrogen .
Q. How to address solubility challenges in biological assays?
Use co-solvents like PEG-400 or cyclodextrin-based formulations. For in vitro assays, prepare stock solutions in DMSO and dilute in assay buffer (final DMSO ≤0.1%) .
Data Contradiction Analysis
Q. Why do NMR spectra show unexpected peaks despite high HPLC purity?
Residual solvents (e.g., DMF, THF) or rotamers from hindered rotation around the piperidine-thioether bond can cause additional signals. Use deuterated solvents (CDCl₃ or DMSO-d₆) and variable-temperature NMR to identify dynamic processes .
Q. How to interpret conflicting IC₅₀ values in enzyme inhibition studies?
Differences may arise from enzyme source (recombinant vs. native), assay pH, or substrate concentration. Standardize protocols using validated kits (e.g., Sigma-Aldrich’s Kinase-Glo®) and include positive controls (e.g., staurosporine for kinases) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
